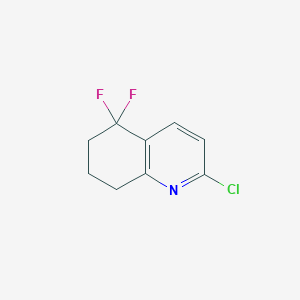
2-Chloro-5,5-difluoro-5,6,7,8-tetrahydroquinoline
描述
2-Chloro-5,5-difluoro-5,6,7,8-tetrahydroquinoline is a useful research compound. Its molecular formula is C9H8ClF2N and its molecular weight is 203.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-Chloro-5,5-difluoro-5,6,7,8-tetrahydroquinoline (CAS No. 1935625-78-7) is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological properties of this compound, including its synthesis, mechanisms of action, and relevant research findings.
- Molecular Formula : C9H8ClF2N
- Molecular Weight : 203.62 g/mol
- Structure : The compound features a tetrahydroquinoline core with chlorine and difluoromethyl substitutions that potentially influence its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structures to this compound exhibit various biological activities, including anticancer properties. Its derivatives have been tested against multiple cancer cell lines, showing promising results in inhibiting cell proliferation.
Antiproliferative Activity
A study evaluating the antiproliferative effects of various tetrahydroquinoline derivatives found that certain compounds exhibited significant cytotoxicity against cancer cell lines such as HeLa (cervical cancer), HT-29 (colorectal adenocarcinoma), and A2780 (ovarian carcinoma). The results are summarized in the following table:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HeLa | 4.5 |
| HT-29 | 3.2 | |
| A2780 | 2.9 |
These findings suggest that the compound may possess significant anticancer activity due to its structural features that enhance interaction with biological targets.
The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized to involve:
- Inhibition of Cell Cycle Progression : Similar compounds have been shown to interfere with the cell cycle in cancer cells.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger programmed cell death pathways in malignant cells.
Case Studies
In a notable case study involving the synthesis and evaluation of tetrahydroquinoline derivatives:
- Synthesis : Researchers synthesized a library of related compounds and tested their biological activities.
- Findings : Compounds with specific substituents at the 2-position showed enhanced activity against cancer cell lines compared to unsubstituted analogs.
属性
IUPAC Name |
2-chloro-5,5-difluoro-7,8-dihydro-6H-quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF2N/c10-8-4-3-6-7(13-8)2-1-5-9(6,11)12/h3-4H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRTVDTPWSNFBHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=N2)Cl)C(C1)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















